molecular formula C21H21N3O2S B2446518 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 850379-56-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B2446518
CAS RN: 850379-56-5
M. Wt: 379.48
InChI Key: VLKPNJAQKDSKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Study Overview : Research on the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system was conducted, resulting in compounds with significant antimicrobial activity against various bacterial and fungal strains. These derivatives demonstrate the potential of similar structured compounds in developing new antimicrobial agents (Raju et al., 2016).

Antituberculosis and Cytotoxicity Studies

  • Study Overview : A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their antituberculosis activity. Among these, certain compounds showed promising activity against Mycobacterium tuberculosis, indicating the potential therapeutic applications of similar compounds in treating tuberculosis (Chitra et al., 2011).

Functionalized Dihydropyrimidinones and Polyhydroquinolines Synthesis

  • Study Overview : The study presented an efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide. This research illustrates the versatility of similar compounds in synthesizing biologically important conjugates, highlighting their potential in medicinal chemistry (Guggilapu et al., 2016).

Heterocyclic Rearrangement Studies

  • Study Overview : The rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles was studied, showcasing the chemical versatility and reactivity of similar compounds. This study contributes to the understanding of heterocyclic rearrangements, which is crucial in the development of new chemical entities (Potkin et al., 2012).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPNJAQKDSKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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